1-(Propoxytrisulfanyl)ethan-1-one
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Overview
Description
1-(Propoxytrisulfanyl)ethan-1-one is an organic compound characterized by the presence of a propoxy group attached to a trisulfanyl ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propoxytrisulfanyl)ethan-1-one typically involves the reaction of ethanone derivatives with propoxy and trisulfanyl groups under controlled conditions. One common method involves the use of propoxy alcohol and trisulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Propoxytrisulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the propoxy or trisulfanyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are performed in polar solvents under mild heating.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
1-(Propoxytrisulfanyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Propoxytrisulfanyl)ethan-1-one involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate enzyme activities by forming covalent bonds with active site residues or altering the redox state of the enzyme. This modulation can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- 1-(Propoxypropyl)ethan-1-one
- 1-(Propoxymethyl)ethan-1-one
- 1-(Propoxyethyl)ethan-1-one
Comparison: 1-(Propoxytrisulfanyl)ethan-1-one is unique due to the presence of the trisulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other propoxy-substituted ethanone derivatives. The trisulfanyl group enhances the compound’s ability to undergo redox reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61268-24-4 |
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Molecular Formula |
C5H10O2S3 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
S-(propoxydisulfanyl) ethanethioate |
InChI |
InChI=1S/C5H10O2S3/c1-3-4-7-9-10-8-5(2)6/h3-4H2,1-2H3 |
InChI Key |
FQLJCWIRLSFTMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOSSSC(=O)C |
Origin of Product |
United States |
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